![molecular formula C20H30ClN3O2 B4429266 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4429266.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}pentanamide
説明
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}pentanamide, also known as MK-4827, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair and maintenance, and their inhibition has been shown to be effective in the treatment of cancer.
作用機序
PARP enzymes are involved in the repair of DNA damage, particularly single-strand breaks. When DNA is damaged, PARP enzymes are activated and recruit other proteins to the site of damage to repair the DNA. PARP inhibitors, such as N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}pentanamide, prevent the activity of PARP enzymes, leading to the accumulation of DNA damage and ultimately cell death. In addition, PARP inhibitors can also sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against PARP enzymes, with an IC50 value of 1.1 nM. In preclinical studies, this compound has demonstrated antitumor activity in a variety of cancer models, including BRCA-mutated ovarian and breast cancers. In clinical trials, this compound has been well-tolerated, with the most common side effects being fatigue, nausea, and vomiting.
実験室実験の利点と制限
One advantage of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}pentanamide is its potent and selective activity against PARP enzymes. This allows for the specific targeting of cancer cells with defects in DNA repair pathways. However, one limitation of PARP inhibitors, including this compound, is the potential for the development of resistance. Cancer cells can develop alternative DNA repair pathways or mutations that allow them to bypass the need for PARP enzymes. In addition, PARP inhibitors have been shown to have limited activity in some cancer types, such as colorectal cancer.
将来の方向性
For the development of PARP inhibitors, such as N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}pentanamide, include the identification of biomarkers that can predict response to treatment, the development of combination therapies with other DNA-damaging agents, and the exploration of PARP inhibitors in other cancer types. In addition, the development of next-generation PARP inhibitors with improved potency and selectivity may also be an area of focus.
科学的研究の応用
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}pentanamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors, such as this compound, have been shown to be effective in the treatment of BRCA-mutated ovarian and breast cancers. These cancers have defects in DNA repair pathways, and PARP inhibitors selectively target these cancer cells by inhibiting their ability to repair DNA damage. In addition to BRCA-mutated cancers, PARP inhibitors have also shown promise in the treatment of other types of cancer, such as prostate, pancreatic, and lung cancers.
特性
IUPAC Name |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2/c1-4-5-6-19(25)22-16-7-8-18(17(21)14-16)23-9-11-24(12-10-23)20(26)13-15(2)3/h7-8,14-15H,4-6,9-13H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYKGXSGDRAUIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。